N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a chemical compound characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, linked to a methanesulfonamide group. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural features and reactivity. The molecular formula for N-(Azetidin-3-YL)methanesulfonamide hydrochloride is .
N-(Azetidin-3-YL)methanesulfonamide hydrochloride falls under the category of sulfonamides, which are compounds containing a sulfonamide functional group attached to an amine. It is classified as a heterocyclic compound due to the presence of the azetidine ring. This compound is often synthesized for research purposes and may have therapeutic applications in pharmacology .
The synthesis of N-(Azetidin-3-YL)methanesulfonamide hydrochloride typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the sulfonamide bond, resulting in the desired product.
While detailed industrial production methods are not extensively documented, scaling up laboratory syntheses typically involves optimizing reaction conditions for higher yields and purity through techniques such as crystallization or chromatography .
The molecular structure of N-(Azetidin-3-YL)methanesulfonamide hydrochloride includes:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances that influence its reactivity .
The structural representation can be depicted as follows:
with specific attention to stereochemistry around the azetidine ring.
N-(Azetidin-3-YL)methanesulfonamide hydrochloride can undergo various chemical reactions:
Reagents commonly used include:
The mechanism of action for N-(Azetidin-3-YL)methanesulfonamide hydrochloride primarily involves its interaction with biological targets at a molecular level. The strain within the azetidine ring enhances its reactivity, allowing it to participate in various chemical transformations that can lead to biological activity.
Research has indicated that compounds with similar structures may exhibit inhibitory effects on enzymes such as acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Relevant data regarding these properties can be found in chemical databases such as PubChem and Sigma-Aldrich .
N-(Azetidin-3-YL)methanesulfonamide hydrochloride has several scientific uses:
N-(Azetidin-3-yl)methanesulfonamide hydrochloride is a crystalline salt featuring a strained azetidine ring linked to a methanesulfonamide (mesyl) group, protonated at the azetidine nitrogen and stabilized by hydrochloric acid. Its systematic IUPAC name is N-(azetidin-3-yl)methanesulfonamide hydrochloride, with alternative designations including 3-(methylsulfonamido)azetidine hydrochloride. The compound has the CAS Registry Number 1239205-33-4 and molecular formula C4H11ClN2O2S (molar mass: 186.66 g/mol) [1] [3] [6]. Its SMILES notation (CS(=O)(=O)NC1CNC1.Cl) explicitly defines the connectivity: the sulfonamide nitrogen bonds directly to the azetidine ring at C3, while the hydrochloride salt stabilizes the basic azetidine nitrogen [3] [8]. Spectroscopic characterization includes 1H-NMR signals consistent with diastereotopic protons of the strained four-membered ring and distinct chemical shifts for the sulfonamide moiety. The compound typically presents as a white to yellow solid, requiring storage under refrigeration in an inert atmosphere to maintain stability [6] [8].
Table 1: Key Identifiers of N-(Azetidin-3-yl)methanesulfonamide Hydrochloride
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1239205-33-4 |
Molecular Formula | C4H11ClN2O2S |
Molar Mass | 186.66 g/mol |
IUPAC Name | N-(azetidin-3-yl)methanesulfonamide hydrochloride |
SMILES | CS(=O)(=O)NC1CNC1.Cl |
Purity Specifications | ≥97% (typical commercial grade) |
Physical Form | White to yellow crystalline solid |
Storage Conditions | 2-8°C, inert atmosphere |
MDL Number | MFCD20926152 |
The synthesis of N-(azetidin-3-yl)methanesulfonamide hydrochloride represents a convergence of two historically significant chemical domains: sulfonamide therapeutics and strained nitrogen heterocycles. Sulfonamides emerged as the first broadly effective synthetic antibiotics in the 1930s (e.g., Prontosil), revolutionizing anti-infective therapy. Subsequent research revealed sulfonamides' versatility as enzyme inhibitors, driving their incorporation into diverse drug classes including diuretics, antivirals, and antiepileptics [2] [4]. Parallelly, azetidine chemistry progressed from fundamental heterocyclic studies to targeted synthetic methodologies. The inherent ring strain (~25 kcal/mol) of azetidines confers synthetic versatility compared to larger N-heterocycles, enabling ring-opening reactions and controlled functionalization [4]. Early routes to 3-aminoazetidines faced challenges in regioselectivity and yield, but modern advances in transition-metal catalysis (e.g., copper-catalyzed cyclization), ring expansion of aziridines, and strain-release functionalization enabled efficient access to derivatives like N-(azetidin-3-yl)methanesulfonamide [2] [4] [10]. The mesyl group (CH3SO2–) was strategically selected for this scaffold due to its metabolic stability, moderate size, and proven role in enhancing target binding through sulfonamide–receptor interactions (e.g., hydrogen bonding to backbone amides or sidechains) [6] [10].
Azetidines have transitioned from chemical curiosities to privileged pharmacophores, with over 75% of FDA-approved drugs containing nitrogen heterocycles [2]. Their saturated, sp3-rich character directly addresses contemporary challenges in drug design:
N-(Azetidin-3-yl)methanesulfonamide hydrochloride serves as a bifunctional building block: the secondary sulfonamide acts as a hydrogen-bond donor/acceptor, while the protonated azetidine nitrogen provides a cationic anchor for ionic interactions. This versatility is leveraged in kinase inhibitors (e.g., baricitinib), antibiotics (e.g., delafloxacin), and calcium channel blockers (e.g., azelnidipine) [2] [9]. Recent innovations include its incorporation into spirocyclic architectures like 7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] derivatives, which exhibit exceptional activity against Mycobacterium tuberculosis (MIC <0.5 µg/mL) by targeting deazaflavin-dependent nitroreductase (Ddn) [9].
Table 2: Clinically Approved Drugs Featuring Azetidine Moieties
Drug (Brand) | Therapeutic Area | Role of Azetidine | Key Structural Feature |
---|---|---|---|
Baricitinib (Olumiant®) | Rheumatoid Arthritis | JAK1/2 inhibition via H-bond donor | Azetidine-2-carbonitrile |
Delafloxacin (Baxdela®) | Antibacterial (fluoroquinolone) | Enhanced membrane penetration & potency | 3-Aminoazetidine substituent |
Azelnidipine (Calblock®) | Hypertension (CCB) | Improved tissue selectivity & duration | Azetidine bis-ester |
Cobimetinib (Cotellic®) | Oncology (MEK inhibitor) | Solubility enhancement & metabolic stability | Azetidine sulfonamide |
Siponimod (Mayzent®) | Multiple Sclerosis | S1P1 receptor modulation | Azetidine carboxylic acid |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: